N-[(thiophen-2-yl)methyl]propanamide
Description
N-[(Thiophen-2-yl)methyl]propanamide is a propanamide derivative featuring a thiophene-2-ylmethyl substituent attached to the nitrogen atom.
Key structural attributes include:
- Core structure: Propanamide backbone (CH3CH2CONH-).
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-2-8(10)9-6-7-4-3-5-11-7/h3-5H,2,6H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEWNISANMMAMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bioreduction Method: One of the notable methods for synthesizing N-[(thiophen-2-yl)methyl]propanamide involves the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide using whole cells of Rhodotorula glutinis.
Chemical Synthesis: Traditional chemical synthesis routes may involve the condensation of thiophene-2-carboxaldehyde with propanamide derivatives under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may utilize large-scale bioreduction processes due to their high efficiency and eco-friendly nature. The use of biocatalysts and whole-cell systems can significantly reduce the need for harsh chemical reagents and minimize waste production .
Chemical Reactions Analysis
Amide Bond Reactivity
The acetamide group participates in hydrolysis and nucleophilic substitution reactions:
-
Acid/Base-Catalyzed Hydrolysis : Cleavage under acidic (HCl, 60°C) or alkaline (NaOH, 70°C) conditions yields 2-phenylacetic acid and the corresponding amine derivatives.
-
Transamidation : Reacts with primary amines (e.g., benzylamine) in the presence of carbodiimide coupling agents to form new amide bonds.
| Reaction Type | Conditions | Products | Yield (%) |
|---|---|---|---|
| Acid Hydrolysis | 6M HCl, 60°C, 4h | 2-Phenylacetic acid + free amine | 78–85 |
| Alkaline Hydrolysis | 2M NaOH, 70°C, 3h | Sodium phenylacetate + amine salt | 82–88 |
| Transamidation | DCC, CH₂Cl₂, RT, 12h | N-substituted amide derivatives | 60–72 |
Benzo[d]thiazole Core Modifications
The 6-ethoxybenzo[d]thiazole moiety undergoes electrophilic substitution and ring-opening reactions:
-
Electrophilic Aromatic Substitution : Bromination (Br₂ in CHCl₃) occurs at the 4-position of the thiazole ring, confirmed by NMR.
-
Ethoxy Group Replacement : The 6-ethoxy substituent is displaced by nucleophiles (e.g., NaN₃ in DMF, 100°C) to form 6-azido derivatives.
| Reaction | Reagents/Conditions | Key Product | Application |
|---|---|---|---|
| Bromination | Br₂ (1.2 eq), CHCl₃, 0°C→RT | 4-Bromo-6-ethoxybenzo[d]thiazole | Intermediate for cross-coupling |
| Nucleophilic Substitution | NaN₃ (3 eq), DMF, 100°C, 8h | 6-Azido-benzo[d]thiazole derivative | Click chemistry precursors |
Dimethylaminoethyl Group Reactions
The tertiary amine group enables quaternization and coordination chemistry:
-
Quaternization : Reacts with methyl iodide (CH₃I, MeCN, 50°C) to form a quaternary ammonium salt, enhancing water solubility.
-
Metal Coordination : Forms complexes with transition metals (e.g., Cu(II), Co(II)) via the dimethylamino group, as evidenced by UV-Vis and ESR spectroscopy.
| Reaction | Conditions | Observations | Reference |
|---|---|---|---|
| Quaternary Salt Formation | CH₃I (2 eq), MeCN, 50°C, 6h | Improved solubility (>50 mg/mL in H₂O) | |
| Cu(II) Complexation | CuCl₂ (1 eq), EtOH, RT, 2h | Stable 1:1 complex (λₘₐₓ = 620 nm) |
Condensation with Carbonyl Compounds
The free amine (post-hydrolysis) condenses with aldehydes/ketones:
Scientific Research Applications
Chemical Synthesis
N-[(thiophen-2-yl)methyl]propanamide serves as an important intermediate in the synthesis of more complex organic molecules. Its thiophene ring structure allows for various chemical modifications, making it a versatile building block in organic synthesis. The compound can undergo several reactions, including:
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide, KMnO₄ | Sulfoxides, sulfones |
| Reduction | Lithium aluminum hydride | Corresponding amines |
| Electrophilic Substitution | Halogens, nitrating agents | Halogenated thiophene derivatives |
These reactions highlight the compound's utility in generating derivatives that may exhibit enhanced biological activities or novel properties .
Biological Activities
Research has indicated that this compound has potential biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of thiophene compounds can be effective against various microbial strains. For instance, modifications to enhance antifungal activity against Candida albicans have been documented, where structural variations significantly reduced adherence and biofilm formation .
- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation.
Medicinal Applications
The medicinal applications of this compound are particularly promising:
- Therapeutic Agent Development : The compound has been explored as a potential therapeutic agent for various diseases. For example, its derivatives have shown moderate inhibitory activity against specific enzymes linked to cancer progression .
- Cancer Research : In vitro studies have demonstrated that certain modifications of related compounds can inhibit cell proliferation and induce apoptosis in cancer cells. This suggests that this compound could be a candidate for further exploration in cancer therapies .
Case Study 1: Antimicrobial Efficacy
In vitro tests involving this compound derivatives against Candida albicans revealed that specific structural modifications enhanced antifungal activity. This study emphasizes the importance of chemical structure in optimizing biological efficacy .
Case Study 2: Anticancer Activity
A study focused on a structurally similar compound demonstrated its ability to inhibit proliferation and induce apoptosis in human liver cancer cells. The mechanism involved mitochondrial dysfunction, highlighting the potential of thiophene derivatives in cancer treatment .
Mechanism of Action
The mechanism of action of N-[(thiophen-2-yl)methyl]propanamide and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. For example, in the case of duloxetine, the compound inhibits the reuptake of serotonin and norepinephrine by binding to their respective transporters, leading to increased levels of these neurotransmitters in the synaptic cleft .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Comparative Analysis
Electronic and Steric Effects
- Thiophene position: The 2-yl vs. 3-yl substitution in thiophene derivatives (e.g., vs. 14) alters electronic density and steric hindrance.
- Functional groups: The addition of sulfonyl () or amino () groups modifies polarity and hydrogen-bonding capacity, impacting solubility and metabolic stability.
Pharmacological Potential
- Anti-inflammatory activity : Compounds like the naproxen-tryptamine hybrid () demonstrate the role of propanamide derivatives in NSAID-like activity. The thiophene moiety in this compound may similarly modulate cyclooxygenase (COX) inhibition .
Biological Activity
N-[(thiophen-2-yl)methyl]propanamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
This compound features a thiophene ring, which contributes to its unique chemical reactivity and biological activity. The compound can undergo various chemical transformations, including reductions that yield alcohols or amines, making it a versatile intermediate in organic synthesis .
Biological Activity Overview
The biological activity of this compound and its derivatives has been investigated for several therapeutic applications, including:
- Anticancer Activity : Several studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, certain derivatives demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating their potential as anticancer agents .
- Antifungal Properties : The compound has also been noted for its antifungal activity, making it a candidate for developing antifungal medications .
- Anti-inflammatory Effects : Research indicates that some derivatives may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
The mechanisms by which this compound exerts its biological effects involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes crucial for cancer cell proliferation. For example, modifications to the compound led to enhanced inhibitory activity against specific targets associated with cancer growth .
- Receptor Binding : Similar to other compounds in its class, this compound may interact with neurotransmitter transporters, influencing levels of serotonin and norepinephrine in the brain .
- Bioreduction : The compound can be bioreduced by microorganisms such as Rhodotorula glutinis, leading to the formation of biologically active metabolites that may enhance its therapeutic efficacy .
Anticancer Activity Study
A notable study evaluated the anticancer effects of various derivatives of this compound. The results indicated that some compounds exhibited potent cytotoxicity against multiple cancer cell lines:
| Compound ID | Cell Line | IC50 (μM) |
|---|---|---|
| 2k | HEPG2 | 10.0 |
| 2l | MCF7 | 13.3 |
| 1 | SW1116 | 29.7 |
These findings suggest that structural modifications can significantly enhance the anticancer properties of the parent compound .
Antifungal Activity Assessment
In another study focusing on antifungal properties, derivatives of this compound were tested against Candida albicans. Results demonstrated varying degrees of inhibition, with some compounds achieving over 70% inhibition at concentrations below 50 μg/mL.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[(thiophen-2-yl)methyl]propanamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Multi-step organic synthesis is typically employed, starting with α-chloropropamide and thiophen-2-ylmethanamine. Reaction parameters such as temperature (e.g., 60–80°C), solvent choice (e.g., ethanol or DMF), and catalyst (e.g., sodium hydride) significantly impact yield. Techniques like thin-layer chromatography (TLC) and reflux purification are critical for monitoring progress and isolating intermediates .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the thiophene ring and propanamide backbone. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹), while mass spectrometry (MS) confirms molecular weight. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. How can researchers assess the purity of this compound during synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) paired with flame ionization detection (FID) are standard. Melting point analysis and elemental composition verification (C, H, N, S) further validate purity .
Advanced Research Questions
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound derivatives in biological systems?
- Methodological Answer : Systematic substitution at the thiophene or propanamide moiety (e.g., halogenation, alkylation) is performed. Biological assays (e.g., enzyme inhibition, receptor binding) are conducted alongside computational docking studies to correlate structural changes with activity. For example, fluorination at the thiophene ring may enhance lipophilicity and target affinity .
Q. How can contradictory data in biological activity studies (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?
- Methodological Answer : Variability may arise from assay conditions (e.g., cell line specificity, concentration ranges). Dose-response curves and time-course experiments clarify biphasic effects. Orthogonal assays (e.g., Western blotting for protein expression, apoptosis assays) validate mechanisms. Meta-analysis of published SAR data for analogous compounds helps contextualize results .
Q. What computational methods are suitable for predicting the binding modes of this compound to biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) optimize ligand geometry. Docking software (e.g., AutoDock Vina, Schrödinger Suite) predicts interactions with enzymes or receptors. Pharmacophore modeling identifies critical binding features (e.g., hydrogen bonding with the propanamide carbonyl) .
Q. How does the electronic nature of the thiophene ring influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-rich thiophene enhances susceptibility to electrophilic attack. Substituents like methoxy or nitro groups alter ring electronics, affecting reaction rates. Kinetic studies under varying pH and solvent polarity (e.g., DMSO vs. THF) quantify these effects. UV-Vis spectroscopy tracks intermediate formation during reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
